3-bromo-5-methoxyimidazo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-5-methoxyimidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 3rd position and a methoxy group at the 5th position on the imidazo[1,5-a]pyridine ring. It has a molecular formula of C8H7BrN2O and a molecular weight of 227.06 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-methoxyimidazo[1,5-a]pyridine can be achieved through various synthetic methodologies. One common approach involves the cyclocondensation of 2-aminopyridine with α-bromoketones under specific reaction conditions . Another method includes the oxidative cyclization of appropriate precursors . These reactions typically require the use of reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) in solvents like toluene or ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-methoxyimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3rd position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Iodine (I2)
- Tert-butyl hydroperoxide (TBHP)
- Various nucleophiles for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
3-bromo-5-methoxyimidazo[1,5-a]pyridine has a wide range of applications in scientific research:
- Chemistry : It is used as a building block for the synthesis of more complex heterocyclic compounds.
- Biology : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine : Research is ongoing to explore its potential as a therapeutic agent in various diseases.
- Industry : It is used in the development of materials with specific properties, such as luminescent materials for optoelectronic devices .
Mechanism of Action
The mechanism of action of 3-bromo-5-methoxyimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-5-methoxyimidazo[1,2-a]pyridine
- 3-bromoimidazo[1,2-a]pyridine
- N-(pyridin-2-yl)amides
Uniqueness
3-bromo-5-methoxyimidazo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications .
Properties
CAS No. |
1781100-33-1 |
---|---|
Molecular Formula |
C8H7BrN2O |
Molecular Weight |
227.1 |
Purity |
94 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.